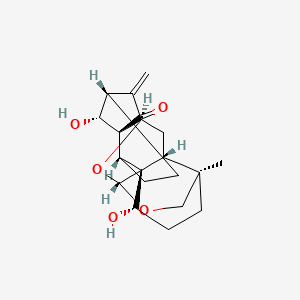
Rabdoserrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rabdoserrin A is a diterpenoid compound isolated from the leaves and stems of the plant Rabdosia serra (Maxim) Hara. This compound has garnered significant attention due to its potential biological activities, including anti-inflammatory and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Rabdoserrin A involves the extraction from Rabdosia serra using macroporous resin enrichment and high-speed counter-current chromatography . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific industrial processes employed.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, followed by purification using advanced chromatographic techniques. The use of macroporous resin and counter-current chromatography ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Rabdoserrin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Rabdoserrin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound is investigated for its anti-inflammatory and antifungal activities
Medicine: The compound shows potential as a therapeutic agent for inflammatory diseases and fungal infections.
Industry: this compound is explored for its use in developing natural antifungal agents and anti-inflammatory drugs
Mecanismo De Acción
Rabdoserrin A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the JAK2/STAT3 signaling pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Antifungal Activity: The exact mechanism is not fully understood, but it is believed to disrupt fungal cell membranes and inhibit fungal growth.
Comparación Con Compuestos Similares
Rabdoserrin A is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Serrin K
- Xerophilusin XVII
- Enanderianins Q and R
- Rubescansin J
These compounds share structural similarities but differ in their specific functional groups and biological activities .
This compound stands out for its potent anti-inflammatory and antifungal properties, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H26O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(1S,2S,5R,8R,10R,11S,14S,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one |
InChI |
InChI=1S/C20H26O5/c1-9-10-3-4-11-19-12-7-14(20(11,15(9)22)16(10)23)25-17(19)24-8-18(12,2)6-5-13(19)21/h10-14,16-17,21,23H,1,3-8H2,2H3/t10-,11-,12+,13-,14+,16+,17+,18-,19+,20-/m0/s1 |
Clave InChI |
MOBGVVQDJSDAER-BWWMJFBFSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]([C@]34[C@@H]1C[C@H]([C@]56[C@H]3CC[C@H]([C@H]5O)C(=C)C6=O)O[C@H]4OC2)O |
SMILES canónico |
CC12CCC(C34C1CC(C56C3CCC(C5O)C(=C)C6=O)OC4OC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


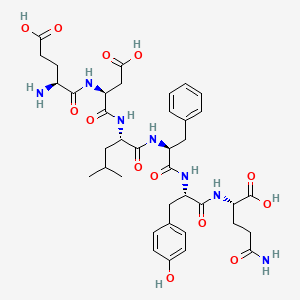
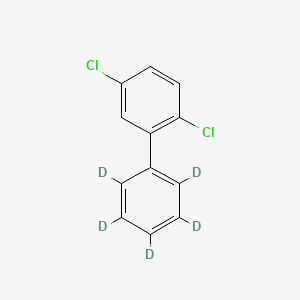

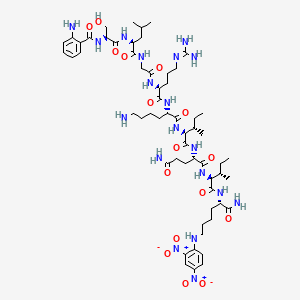



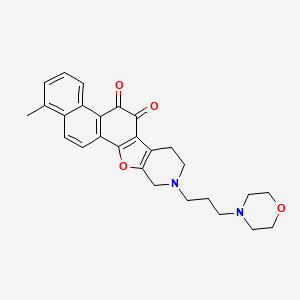
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
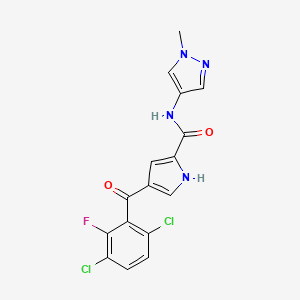
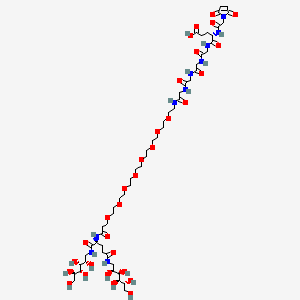
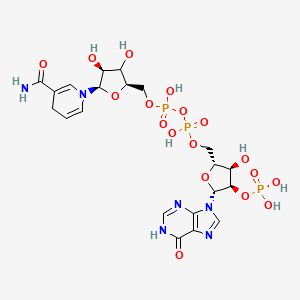
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
